molecular formula C12H15F3N2 B14641345 (1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide CAS No. 55171-23-8

(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide

Cat. No.: B14641345
CAS No.: 55171-23-8
M. Wt: 244.26 g/mol
InChI Key: OKCFRFPBVVHIFB-UHFFFAOYSA-N
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Description

(1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with a propanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with N,N-dimethylpropanimidamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted benzoic acids, while reduction could produce trifluoromethyl-substituted anilines. Substitution reactions can lead to a variety of functionalized derivatives with different substituents on the phenyl ring or imidamide group.

Scientific Research Applications

(1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of (1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted phenyl derivatives and imidamide-containing molecules. Examples include:

Uniqueness

What sets (1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide apart is its specific combination of functional groups, which confer unique chemical and physical properties

Properties

CAS No.

55171-23-8

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

N',2-dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide

InChI

InChI=1S/C12H15F3N2/c1-8(2)11(16-3)17-10-6-4-5-9(7-10)12(13,14)15/h4-8H,1-3H3,(H,16,17)

InChI Key

OKCFRFPBVVHIFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NC)NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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